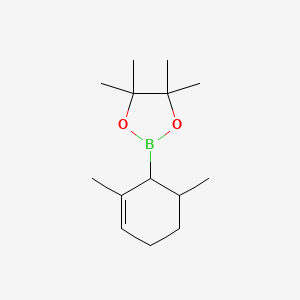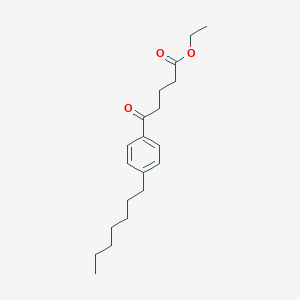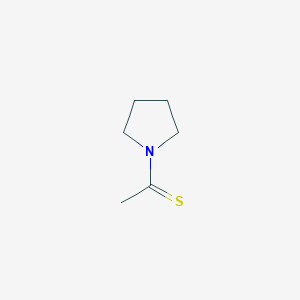![molecular formula C20H24ClN B14142733 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine CAS No. 896819-67-3](/img/structure/B14142733.png)
1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine typically involves the reaction of 4-chlorobenzyl chloride with phenylbutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then cyclized using a suitable cyclizing agent to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
1-(3,4-Dichlorophenyl)pyrrolidine: Similar structure with two chlorine atoms on the phenyl ring.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Contains a pyrazoline ring instead of a pyrrolidine ring.
1-tert-Butyl-3-[(4-chlorophenyl)(phenyl)methoxy]pyrrolidine: Contains a tert-butyl group and a methoxy group.
Uniqueness: 1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylbutyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
896819-67-3 |
|---|---|
分子式 |
C20H24ClN |
分子量 |
313.9 g/mol |
IUPAC 名称 |
1-[3-(4-chlorophenyl)-4-phenylbutyl]pyrrolidine |
InChI |
InChI=1S/C20H24ClN/c21-20-10-8-18(9-11-20)19(12-15-22-13-4-5-14-22)16-17-6-2-1-3-7-17/h1-3,6-11,19H,4-5,12-16H2 |
InChI 键 |
CVFDUSPRRDVDAK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC(CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
溶解度 |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


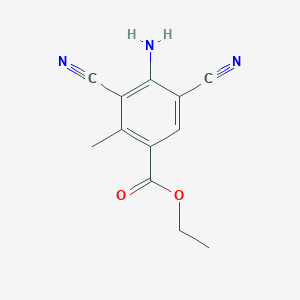
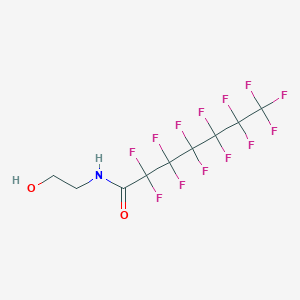
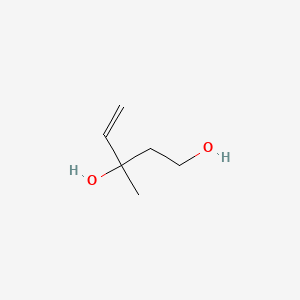
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)

![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

